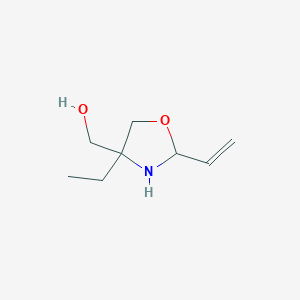
(2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol is a chemical compound that belongs to the oxazolidine family. Oxazolidines are heterocyclic compounds containing nitrogen and oxygen in a five-membered ring. This particular compound is characterized by the presence of an ethenyl group at the second position, an ethyl group at the fourth position, and a hydroxymethyl group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under acidic or basic conditions. One common method involves the condensation of 2-ethenyl-4-ethyl-1,3-oxazolidine with formaldehyde in the presence of a catalyst. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-ethenyl-4-ethyl-1,3-oxazolidin-4-carboxylic acid.
Reduction: Formation of 2-ethyl-4-ethyl-1,3-oxazolidin-4-yl)methanol.
Substitution: Formation of various substituted oxazolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibacterial agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the synthesis of bacterial proteins by binding to the ribosomal subunits, thereby preventing the formation of functional proteins. This mechanism is similar to that of other oxazolidinone antibiotics, which target the peptidyl transferase center of the ribosome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity.
Cycloserine: A structural analog with antibacterial properties but a different mechanism of action.
Uniqueness
(2-Ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61540-51-0 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(2-ethenyl-4-ethyl-1,3-oxazolidin-4-yl)methanol |
InChI |
InChI=1S/C8H15NO2/c1-3-7-9-8(4-2,5-10)6-11-7/h3,7,9-10H,1,4-6H2,2H3 |
InChI-Schlüssel |
LQEFIKPVESPEJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC(N1)C=C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


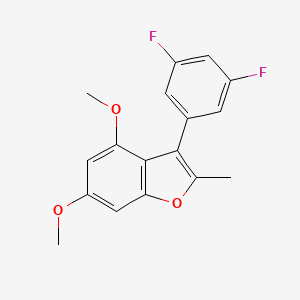
![3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one](/img/structure/B12884484.png)
![3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884493.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12884506.png)
![4-(3-(2,5-Difluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12884515.png)
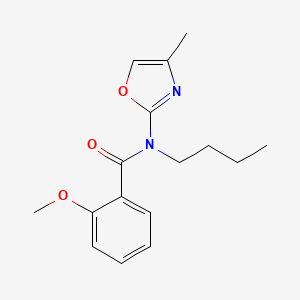
![6-Methyl-7-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12884523.png)
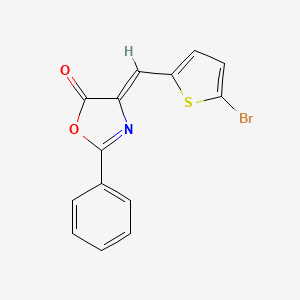
![[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate;N,N-diethylethanamine](/img/structure/B12884528.png)

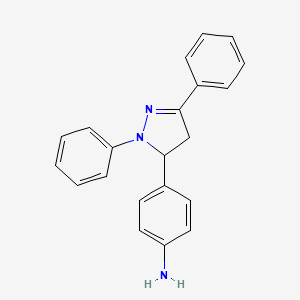
![2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884541.png)
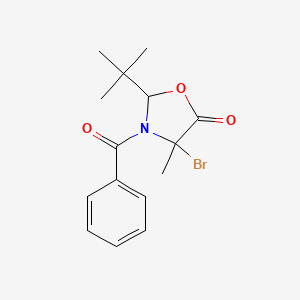
![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
